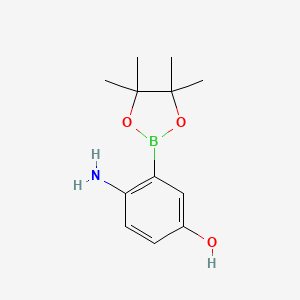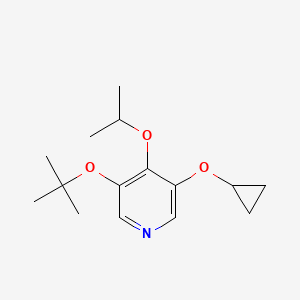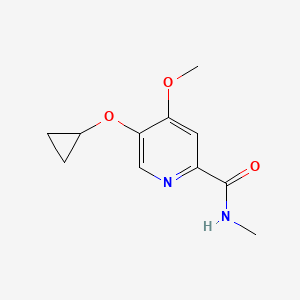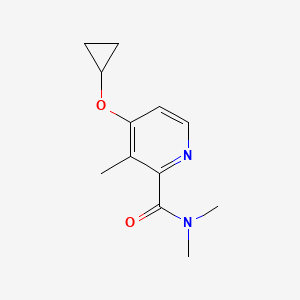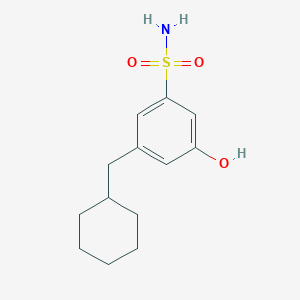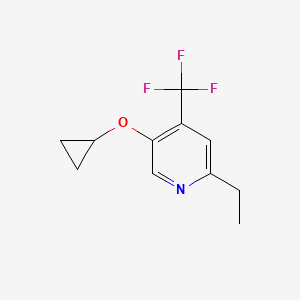
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8IN3O2 and a molecular weight of 293.06 g/mol It is characterized by the presence of an iodo group and a nitro group attached to a pyridine ring, along with an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine typically involves the nitration of a pyridine derivative followed by iodination and subsequent amination. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The nitro group can then be migrated to the desired position using a [1,5] sigmatropic shift.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely to be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The nitro and iodo groups can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The ethanamine side chain may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but lacks the iodo and nitro groups.
2-(2-Pyridyl)ethylamine: Similar structure but lacks the iodo and nitro groups.
4-(2-Aminoethyl)pyridine: Similar structure but lacks the iodo and nitro groups.
Uniqueness
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both iodo and nitro groups on the pyridine ring, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H8IN3O2 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
2-(6-iodo-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8IN3O2/c8-7-4-6(11(12)13)3-5(10-7)1-2-9/h3-4H,1-2,9H2 |
Clave InChI |
HJJRONAJWMSFFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCN)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




